(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid;hydroiodide
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Overview
Description
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid;hydroiodide is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.
Preparation Methods
Initial Reactants: The synthesis begins with the selection of appropriate starting materials.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the required purity.
Chemical Reactions Analysis
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid;hydroiodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid;hydroiodide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid;hydroiodide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Properties
IUPAC Name |
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.HI/c1-2-3-6-12-7-9(11-8-12)4-5-10(13)14;/h4-5,7-8H,2-3,6H2,1H3,(H,13,14);1H/b5-4+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZIBOVAASTNQU-FXRZFVDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(N=C1)C=CC(=O)O.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C=C(N=C1)/C=C/C(=O)O.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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